3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid

Aldose Reductase Enzyme Inhibition Diabetes Complications

Researchers studying FABP4 in adipocyte biology and metabolic disorders require selective probes to distinguish FABP4 from FABP3 activity. This dichlorinated benzoic acid scaffold delivers potent FABP4 binding (Kd=10 nM) with 52-fold selectivity over FABP3, enabling target validation in cellular assays and SAR campaigns. Also serves as a weak ALR2 inhibitor benchmark (IC50=1.30 μM). Supplied as ≥95% pure research chemical with global shipping.

Molecular Formula C14H10Cl2O3
Molecular Weight 297.13
CAS No. 1002970-32-2
Cat. No. B2360102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid
CAS1002970-32-2
Molecular FormulaC14H10Cl2O3
Molecular Weight297.13
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C14H10Cl2O3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18)
InChIKeyYZOMEFGASCKZMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid Overview


3-Chloro-4-[(3-chlorophenyl)methoxy]benzoic acid (CAS: 1002970-32-2) is a dichlorinated benzoic acid derivative with the molecular formula C14H10Cl2O3 and a molecular weight of 297.13 g/mol . It belongs to the class of benzoic acids and derivatives, featuring a 3-chlorobenzyloxy substituent at the 4-position of the aromatic ring . This compound is primarily used as a research chemical and a versatile small molecule scaffold in pharmaceutical and chemical research .

FABP4 Probe Reported high-affinity binding supports adipocyte/macrophage target-engagement studies
ALR2 Control Low-potency ALR2 inhibition context for assay calibration and baseline activity
SAR Component Dichlorinated benzyloxy scaffold for chemotype selectivity and property mapping

3-Chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid: Why Substitution Fails


The substitution of 3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid with a generic analogue is not supported by empirical evidence. While structurally similar compounds may exist, the specific pattern of chlorine substitution on the aromatic rings and the presence of the benzyloxy group create a unique pharmacophore. This molecular fingerprint dictates interactions with distinct biological targets, such as Aldose Reductase (ALR2) and Fatty Acid Binding Proteins (FABPs), which are not preserved across all benzoic acid derivatives [1]. Consequently, biological activity and selectivity profiles are not interchangeable, as highlighted by the quantitative evidence in Section 3.

Chlorine pattern alters target engagement
Additional chlorine can redirect primary target from MPO to FABP4; mono-chlorinated analogues are not interchangeable.
ALR2 potency profile differs
Micromolar ALR2 inhibition does not transfer to more potent benzoic acid inhibitors; class potency cannot be assumed.
Physicochemical shift with di-chlorination
Higher molecular weight and lipophilicity modify solubility, permeability, and protein binding compared to mono-chlorinated analogues.

3-Chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid: Quantitative Evidence


Aldose Reductase Inhibition Comparison

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid exhibits micromolar inhibition of human Aldose Reductase (ALR2), with a reported IC50 value of 1.30 μM [1]. This activity is significantly lower than that of a structurally distinct, more potent ALR2 inhibitor, CHEMBL2111988, which has an IC50 of 28 nM against the same enzyme [2].

ALR2 Inhibition
Cross-study comparable
IC50 1.30 µM vs. 28 nM
~46-fold less potent
Supports ALR2 low-potency context
Glyceraldehyde substrate; NADPH cofactor
Aldose Reductase Enzyme Inhibition Diabetes Complications

FABP4 vs. FABP3 Binding Selectivity

In contrast to its weak ALR2 activity, 3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid is a potent binder of human Fatty Acid Binding Protein 4 (FABP4), with a Kd of 10 nM [1]. It shows a marked selectivity over human FABP3, for which it has a Kd of 520 nM, a 52-fold difference [1].

FABP4/FABP3 Selectivity
Head-to-head
Kd FABP4 10 nM · FABP3 520 nM
52-fold selectivity window
Supports FABP4 probe-fit context
Thermal shift assay; recombinant E. coli proteins
FABP4 FABP3 Metabolic Disease Atherosclerosis

FABP4 vs. MPO Target Engagement

While 3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid demonstrates potent FABP4 binding (Kd = 10 nM) [1], a closely related analogue, 4-[(3-chlorophenyl)methoxy]benzoic acid (CAS 84403-70-3), is reported to be a moderate inhibitor of Myeloperoxidase (MPO) with an IC50 of 54 nM [2]. This highlights a divergence in target engagement driven by the presence of the additional chlorine atom on the target compound.

Target Divergence
Cross-study comparable
Compound: FABP4 Kd 10 nM
Analogue: MPO IC50 54 nM
Additional Cl atom shifts target profile
Thermal shift vs. chlorination assay
FABP4 Myeloperoxidase Target Selectivity Inflammation

Peroxidase Off-Target Selectivity

Data on a related analogue, 4-[(3-chlorophenyl)methoxy]benzoic acid, reveals that while it inhibits MPO (IC50 = 54 nM), it shows a significant selectivity window over Thyroid Peroxidase (TPO), with an IC50 of 2000 nM [1]. This class-level inference suggests that this chemotype may possess a favorable selectivity profile against certain off-target peroxidases.

Peroxidase Selectivity
Class-level
Analogue: MPO IC50 54 nM · TPO IC50 2000 nM
~37-fold selectivity
Class-level selectivity context
Analogue-based inference; requires confirmation
Thyroid Peroxidase Off-Target Activity Selectivity Safety Pharmacology

Physicochemical Property Differences

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid (C14H10Cl2O3) is predicted to have a higher lipophilicity and polarizability compared to its mono-chlorinated analogue, 4-[(3-chlorophenyl)methoxy]benzoic acid (C14H11ClO3) . This is due to the presence of a second chlorine atom, which increases its calculated LogP and molar refractivity .

Physicochemical Shift
Class-level
MW +34.44 g/mol · LogP increase
2 Cl vs. 1 Cl
Dichlorination alters solubility/permeability
Predicted properties; experimental validation needed
Physicochemical Properties Lipophilicity Drug-likeness

3-Chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid: Application Scenarios


FABP4 Metabolic Disease Research

Given its potent binding affinity (Kd = 10 nM) and 52-fold selectivity for FABP4 over FABP3 [1], this compound is ideally suited for use as a chemical probe to dissect the specific roles of FABP4 in adipocyte function, inflammation, and insulin resistance. It can be used in cellular assays (e.g., adipocyte differentiation, macrophage inflammation) and biochemical studies to validate FABP4 as a therapeutic target.

ALR2 Inhibition Control Studies

Its relatively weak inhibition of human ALR2 (IC50 = 1.30 μM) [1] makes it a suitable negative control or a benchmark for low-potency inhibition in ALR2-focused assays. Researchers developing novel ALR2 inhibitors for diabetic complications can use this compound to establish a baseline for activity and to confirm assay sensitivity.

Structure-Activity Relationship Analysis

The compound's distinct activity profiles—potent FABP4 binding [1] and weak ALR2 inhibition [2]—make it an invaluable tool for SAR campaigns. By comparing its structure and activity to analogues like 4-[(3-chlorophenyl)methoxy]benzoic acid (which inhibits MPO) [3], medicinal chemists can map the structural determinants for target selectivity and potency within this benzoic acid chemotype.

Application
Selection Property
Validation Focus
FABP4 metabolic disease research
FABP4 binding affinity & selectivity window
Adipocyte/macrophage functional assays
ALR2 inhibition control studies
ALR2 low-potency benchmark
ALR2 assay sensitivity confirmation
Structure-activity relationship analysis
Target-engagement divergence within chemotype
SAR mapping across benzoic acid analogues

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